molecular formula C16H25BN2O3 B14768402 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

Cat. No.: B14768402
M. Wt: 304.2 g/mol
InChI Key: KOORDBJWCFCTSH-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is an organic compound that features a boron-containing dioxaborolane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide typically involves the following steps:

    Formation of the dioxaborolane ring: This is achieved through the reaction of a boronic acid or boronate ester with a diol under dehydrating conditions.

    Attachment to the pyridine ring: The dioxaborolane ring is then attached to a pyridine derivative through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.

    Formation of the butanamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or a drug delivery agent.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
  • tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide is unique due to its specific combination of a dioxaborolane ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective binding and reactivity, such as in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H25BN2O3

Molecular Weight

304.2 g/mol

IUPAC Name

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide

InChI

InChI=1S/C16H25BN2O3/c1-7-11(2)14(20)19-12-8-9-18-13(10-12)17-21-15(3,4)16(5,6)22-17/h8-11H,7H2,1-6H3,(H,18,19,20)

InChI Key

KOORDBJWCFCTSH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C(C)CC

Origin of Product

United States

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